molecular formula C13H18O4 B2758268 3-(3,4-Diethoxy-phenyl)-propionic acid CAS No. 79622-99-4

3-(3,4-Diethoxy-phenyl)-propionic acid

Cat. No.: B2758268
CAS No.: 79622-99-4
M. Wt: 238.283
InChI Key: RRPZDNYHNUEVSC-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxy-phenyl)-propionic acid is an organic compound belonging to the class of phenylpropanoids It is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diethoxy-phenyl)-propionic acid typically involves the alkylation of 3,4-dihydroxybenzaldehyde with ethyl iodide to form 3,4-diethoxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropionic acids.

Scientific Research Applications

3-(3,4-Diethoxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure with methoxy groups instead of ethoxy groups.

    3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone.

    3-(3,4-Dimethoxy-phenyl)-propynoic acid: A related compound with a propynoic acid moiety.

Uniqueness

3-(3,4-Diethoxy-phenyl)-propionic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPZDNYHNUEVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.94 g of 3-(3,4-diethoxy-phenyl)-propionic acid ethyl ester in 6 mL EtOH were added 0.59 g of LiOH.H2O dissolved in 3 mL H2O and 5 mL MeOH. The mixture was stirred at rt for 30 min. The reaction mixture was then concentrated in vacuo and the residue was partitioned between water and Et2O. The aq. layer was separated and acidified with 1N HCl. The resulting white solid was filtrated and dried to yield 0.67 g of 3-(3,4-diethoxy-phenyl)-propionic acid as white solid.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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